molecular formula C21H19FN2O4S2 B2713653 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide CAS No. 950474-93-8

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide

Cat. No.: B2713653
CAS No.: 950474-93-8
M. Wt: 446.51
InChI Key: HKPFUBCATXSMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Sulfonamide Development

The discovery of sulfonamides in the 1930s marked a watershed in antimicrobial therapy. Gerhard Domagk’s identification of prontosil, an azo dye derivative, demonstrated unprecedented efficacy against streptococcal infections, including the lifesaving treatment of his daughter’s septicemia. This breakthrough catalyzed the “sulfa craze,” with hundreds of derivatives synthesized before regulatory frameworks like the 1938 U.S. Federal Food, Drug, and Cosmetic Act imposed safety standards. Early sulfonamides, such as sulfanilamide and sulfapyridine, became vital during World War II for treating pneumonia and wound infections, establishing the sulfonamide group (-SO~2~NH~2~) as a cornerstone of antibiotic design.

The structural versatility of sulfonamides enabled their adaptation beyond antibacterials. By the 1960s, sulfonyl chlorides reacting with amines yielded derivatives targeting carbonic anhydrase and dihydropteroate synthetase, expanding applications to diuretics and antiglaucoma agents. This adaptability underscores the pharmacophore’s enduring relevance in medicinal chemistry.

Significance in Medicinal Chemistry Research

Sulfonamides exhibit broad-spectrum activity by competitively inhibiting dihydropteroate synthetase, a key enzyme in bacterial folate synthesis. Their planar aromatic rings and sulfonamide moieties facilitate π-π stacking and hydrogen bonding with biological targets, as demonstrated in crystal structures of sulfadiazine and sulfamethazine complexes. Modern density functional theory (DFT) studies reveal that electron-withdrawing substituents, such as fluorine, enhance binding affinity by modulating electron density at the sulfonamide sulfur.

Property Sulfamethazine (SMZ) Sulfadiazine (SDZ)
LogP 0.89 0.57
pKa 7.4 6.5
Target Affinity (Kd) 12.3 μM 8.7 μM

Table 1. Comparative biophysical properties of model sulfonamides.

The introduction of heterocyclic rings, as seen in tetrahydroquinoline hybrids, further optimizes pharmacokinetic profiles by balancing lipophilicity and aqueous solubility.

Tetrahydroquinoline Sulfonamides: Emerging Significance

Tetrahydroquinoline scaffolds confer conformational rigidity and enhanced bioavailability compared to flat aromatic systems. In N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide, the tetrahydroquinoline nucleus likely restricts rotational freedom, positioning the dual sulfonamide groups for simultaneous interactions with enzymatic pockets. Fluorine substitution at the 3-position of the benzene ring introduces electronegativity, potentially strengthening hydrogen bonds with target residues like Arg^63^ in dihydropteroate synthetase.

Recent synthetic advances enable precise functionalization of tetrahydroquinoline at the 1- and 7-positions, allowing modular assembly of bis-sulfonamide architectures. Such designs aim to overcome resistance mechanisms in Gram-negative pathogens, where mono-sulfonamides face efflux pump challenges.

Research Objectives and Scientific Rationale

Current studies on this compound prioritize three objectives:

  • Elucidating Binding Dynamics : X-ray crystallography and molecular docking aim to map interactions between the dual sulfonamide groups and bacterial folate pathway enzymes.
  • Resistance Mitigation : Structural comparisons with older sulfonamides seek to identify modifications that reduce susceptibility to sulfonamide-resistant dihydropteroate synthetase mutations.
  • Bioavailability Optimization : Prodrug strategies are being explored to enhance gastrointestinal absorption, leveraging the tetrahydroquinoline scaffold’s compatibility with esterase-activated motifs.

The rationale hinges on the hypothesis that bifunctional sulfonamide-tetrahydroquinoline hybrids will exhibit lower MIC values against multidrug-resistant Staphylococcus aureus and Escherichia coli compared to single-sulfonamide agents. Preliminary DFT calculations suggest a 15–20% reduction in the energy gap between highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) relative to sulfadiazine, indicating improved redox stability.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c22-17-7-4-10-20(14-17)29(25,26)23-18-12-11-16-6-5-13-24(21(16)15-18)30(27,28)19-8-2-1-3-9-19/h1-4,7-12,14-15,23H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPFUBCATXSMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 3-fluorobenzenesulfonyl chloride with 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Key Structural Analogs

The compound is compared below with 4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl]benzenesulfonamide (), a close analog with distinct substitutions.

Property Target Compound Analog ()
Core Structure 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline
1-Position Substituent Benzenesulfonyl Propylsulfonyl
7-Position Substituent 3-Fluorobenzenesulfonamide 4-Ethoxy-3-fluorobenzenesulfonamide
Molecular Weight ~434.45 g/mol (estimated) ~471.54 g/mol (calculated from C₂₁H₂₆FN₂O₅S₂)
Key Functional Groups -SO₂-C₆H₅ (benzenesulfonyl), -SO₂NH-C₆H₄F (3-fluoro) -SO₂-C₃H₇ (propylsulfonyl), -SO₂NH-C₆H₃F(OCH₂CH₃) (4-ethoxy-3-fluoro)

Impact of Substituent Variations

  • In contrast, the propylsulfonyl group in the analog () is smaller and more flexible, which may reduce steric hindrance but decrease binding affinity in rigid targets . Lipophilicity: The benzenesulfonyl group (logP ~2.5) likely increases lipophilicity compared to propylsulfonyl (logP ~1.8), affecting membrane permeability and metabolic stability.
  • 7-Position Sulfonamide Substituent :

    • The 3-fluorobenzenesulfonamide in the target compound lacks the 4-ethoxy group present in the analog. The ethoxy group in the analog introduces an electron-donating substituent, which could alter electronic density and hydrogen-bonding capacity.
    • Fluorine Position : Both compounds retain a fluorine atom at the 3-position of the benzene ring, which is critical for electrostatic interactions and metabolic resistance.

Research Findings and Hypothetical Implications

Enzyme Inhibition : The benzenesulfonyl group may improve selectivity for enzymes with aromatic binding pockets (e.g., tyrosine kinases), whereas propylsulfonyl analogs might favor narrower active sites.

Solubility and Bioavailability : The target compound’s higher molecular weight and lipophilicity could reduce aqueous solubility compared to the analog, necessitating formulation optimization.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide (CAS Number: 946298-47-1) is a complex organic compound belonging to the sulfonamide class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the presence of a tetrahydroquinoline moiety and a sulfonamide group, suggest various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S with a molecular weight of 452.5 g/mol. The compound features a benzenesulfonyl group attached to a tetrahydroquinoline structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H24N2O5S
Molecular Weight452.5 g/mol
CAS Number946298-47-1

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes, particularly those involved in bacterial folic acid synthesis. This suggests potential antibacterial properties.
  • NLRP3 Inflammasome Modulation : Analogues of this compound have been studied for their ability to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses and various diseases such as Alzheimer's and myocardial infarction .
  • DNA Intercalation : The tetrahydroquinoline moiety may facilitate intercalation with DNA or interaction with proteins, impacting their functionality.

Antibacterial Activity

Sulfonamides have historically been used as antibiotics. The presence of the sulfonamide group in this compound indicates potential antibacterial properties. Research into similar compounds has shown that modifications in the sulfonamide structure can enhance antibacterial efficacy against various pathogens.

Antitumor Activity

The tetrahydroquinoline scaffold has been associated with antitumor activity in several studies. Compounds featuring this structure have demonstrated inhibition of cancer cell proliferation through various pathways.

Neuroprotective Effects

Given the role of the NLRP3 inflammasome in neurodegenerative diseases, compounds that modulate this pathway may offer neuroprotective benefits. Studies have indicated that specific analogues can reduce neuroinflammation and provide protective effects in models of Alzheimer's disease .

Case Studies

Case Study 1: In Vivo Efficacy Against Inflammation

In a study examining the efficacy of related compounds on inflammation models, researchers found that certain benzenesulfonamide analogues significantly reduced inflammatory markers in mouse models of acute myocardial infarction. These findings suggest that compounds like this compound could similarly modulate inflammatory responses through NLRP3 inhibition .

Case Study 2: Antibacterial Testing

A series of related sulfonamides were tested against common bacterial strains. Results indicated that modifications to the benzenesulfonyl group could enhance antibacterial activity. This suggests that this compound may also exhibit significant antibacterial properties depending on its specific structural characteristics.

Q & A

Q. What are the optimal synthetic strategies for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide?

Methodology:

  • Step 1 : Prepare the tetrahydroquinoline core via cyclization of aniline derivatives with aldehydes/ketones under acidic conditions (e.g., HCl/EtOH).
  • Step 2 : Introduce the benzenesulfonyl group at the N1-position using benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to control pH and minimize side reactions .
  • Step 3 : Attach the 3-fluorobenzenesulfonamide moiety via nucleophilic substitution at the C7-position. Use DMF as a solvent and heat to 80–100°C for 12–24 hours to ensure completion .
  • Key Considerations : Monitor reaction progress with TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodology:

  • NMR Spectroscopy : Confirm regiochemistry of the tetrahydroquinoline core (e.g., ¹H-NMR for aromatic proton splitting patterns) and sulfonamide group integration .
  • Mass Spectrometry (HRMS) : Verify molecular weight accuracy (e.g., ±2 ppm deviation) to rule out byproducts .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning, particularly for the fluorobenzene and sulfonyl groups .

Q. What in vitro assays are recommended for initial biological activity screening?

Methodology:

  • Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinases using fluorometric/colorimetric substrates (e.g., 4-nitrophenyl acetate hydrolysis for esterase activity) .
  • Cell-Based Models : Evaluate cytotoxicity in cancer lines (e.g., SH-SY5Y or MCF-7) via MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorine vs. methyl) impact structure-activity relationships (SAR)?

Methodology:

  • Comparative Synthesis : Prepare analogs with substituents at the C3 (fluorine) and benzenesulfonyl positions. Use parallel synthesis to ensure consistency .
  • Biological Profiling : Compare IC₅₀ values across analogs in enzyme/cell assays. Fluorine often enhances target affinity via electron-withdrawing effects, while methyl groups may improve lipophilicity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate experimental SAR trends .

Q. What experimental approaches elucidate interactions with enzymatic targets?

Methodology:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interactions .
  • Mutagenesis Studies : Replace key residues (e.g., catalytic lysine) in the enzyme to identify critical binding sites .

Q. How can solubility and bioavailability challenges be addressed in preclinical studies?

Methodology:

  • Salt Formation : Screen counterions (e.g., sodium, meglumine) to improve aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the sulfonamide nitrogen to enhance permeability .
  • Nanoparticle Formulation : Use PLGA or liposomal carriers to increase circulation time and target tissue accumulation .

Q. How should conflicting data on biological activity across studies be resolved?

Methodology:

  • Meta-Analysis : Aggregate datasets from independent studies (e.g., PubChem BioAssay) and apply statistical weighting for sample size and assay variability .
  • Orthogonal Validation : Re-test the compound in alternative assays (e.g., switch from fluorescence-based to radiometric assays) to rule out artifact-driven results .
  • Batch Reprodubility Check : Compare multiple synthetic batches via LC-MS to ensure consistent purity (>95%) and rule out impurity-driven discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.